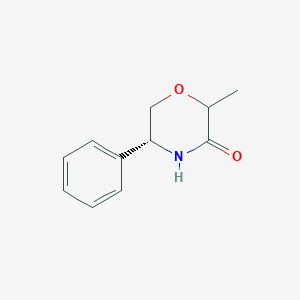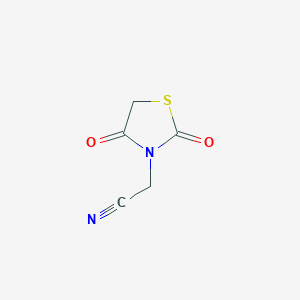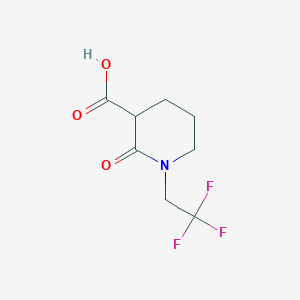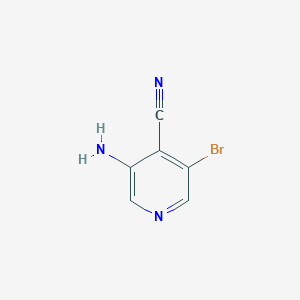
Ethyl 3-(3-Indolyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-Indolyl)-2-méthylpropanoate d'éthyle est un composé chimique qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont importants dans divers domaines en raison de leurs activités biologiques et pharmacologiques. Ce composé présente un cycle indole, qui est une structure courante dans de nombreux produits naturels et médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3-Indolyl)-2-méthylpropanoate d'éthyle implique généralement la réaction de l'indole avec le 2-bromo-2-méthylpropanoate d'éthyle dans des conditions basiques. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium dans un solvant tel que le diméthylformamide (DMF). La réaction se déroule selon un mécanisme de substitution nucléophile, où l'azote de l'indole attaque le carbone électrophile du bromoester, conduisant à la formation du produit désiré.
Méthodes de production industrielle
La production industrielle du 3-(3-Indolyl)-2-méthylpropanoate d'éthyle peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de catalyseurs et de techniques de purification avancées comme la chromatographie peut également être employée pour améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3-Indolyl)-2-méthylpropanoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides indole-3-carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le cycle indole peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃).
Principaux produits formés
Oxydation : Acides indole-3-carboxyliques.
Réduction : Dérivés d'indole-3-éthanol.
Substitution : Dérivés d'indole halogénés ou nitrés.
Applications de la recherche scientifique
Le 3-(3-Indolyl)-2-méthylpropanoate d'éthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de dérivés d'indole plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 3-(3-Indolyl)-2-méthylpropanoate d'éthyle implique son interaction avec diverses cibles moléculaires. Le cycle indole peut interagir avec les enzymes et les récepteurs dans les systèmes biologiques, conduisant à divers effets pharmacologiques. Par exemple, il peut inhiber certaines enzymes ou moduler l'activité des récepteurs, ce qui entraîne des effets thérapeutiques tels que des activités anti-inflammatoires ou anticancéreuses.
Applications De Recherche Scientifique
Ethyl 3-(3-Indolyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-Indolyl)-2-methylpropanoate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Le 3-(3-Indolyl)-2-méthylpropanoate d'éthyle peut être comparé à d'autres dérivés de l'indole tels que :
Acide indole-3-acétique : Une hormone végétale impliquée dans la croissance et le développement.
Indole-3-carbinol : Trouvé dans les légumes crucifères et étudié pour ses propriétés anticancéreuses.
3-Méthylindole : Connu pour son rôle dans le métabolisme du tryptophane et sa présence dans les déchets animaux.
Le 3-(3-Indolyl)-2-méthylpropanoate d'éthyle est unique en raison de son groupe fonctionnel ester spécifique, qui lui confère une réactivité chimique et une activité biologique distinctes par rapport aux autres dérivés de l'indole.
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
ethyl 3-(1H-indol-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C14H17NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3 |
Clé InChI |
VNYVSHODDXWJGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)


![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)



![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
